molecular formula C11H15BrO2 B11745169 (3-Bromo-2-isopropoxy-5-methylphenyl)methanol CAS No. 2056110-55-3

(3-Bromo-2-isopropoxy-5-methylphenyl)methanol

Cat. No.: B11745169
CAS No.: 2056110-55-3
M. Wt: 259.14 g/mol
InChI Key: AQEOSSVBAVZXEO-UHFFFAOYSA-N
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Description

(3-Bromo-2-isopropoxy-5-methylphenyl)methanol is a chemical compound with the molecular formula C11H15BrO2 and a molecular weight of 259.14 g/mol . It is characterized by the presence of a bromine atom, an isopropoxy group, and a methyl group attached to a phenyl ring, along with a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-isopropoxy-5-methylphenyl)methanol typically involves the bromination of 2-isopropoxy-5-methylphenylmethanol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-isopropoxy-5-methylphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Bromo-2-isopropoxy-5-methylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-2-isopropoxy-5-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and the isopropoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-2-methylphenyl)methanol: Similar structure but lacks the isopropoxy group.

    3-Bromo-2-methoxy-5-methylphenylboronic acid: Contains a boronic acid group instead of a methanol group.

    3-Bromo-2-isopropoxy-5-methylphenylboronic acid: Similar structure but contains a boronic acid group.

Uniqueness

(3-Bromo-2-isopropoxy-5-methylphenyl)methanol is unique due to the presence of both the isopropoxy and methanol groups, which confer distinct chemical and biological properties.

Properties

CAS No.

2056110-55-3

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

IUPAC Name

(3-bromo-5-methyl-2-propan-2-yloxyphenyl)methanol

InChI

InChI=1S/C11H15BrO2/c1-7(2)14-11-9(6-13)4-8(3)5-10(11)12/h4-5,7,13H,6H2,1-3H3

InChI Key

AQEOSSVBAVZXEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OC(C)C)CO

Origin of Product

United States

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